

Off-target effects of RS102895 hydrochloride to consider

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1591295

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Technical Support Center: RS102895 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **RS102895 hydrochloride**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Summary of On-Target and Off-Target Activities

RS102895 is a potent antagonist of the C-C chemokine receptor 2 (CCR2). However, it also exhibits inhibitory activity against other receptors, which is crucial to consider when designing experiments and interpreting data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Target	Species/System	On-Target/Off-Target	Potency (IC50)	Reference
CCR2b	Human recombinant	On-Target	360 nM	[3] [4] [5]
CCR1	Human recombinant	Off-Target (low affinity)	17.8 μ M	[3] [4] [5]
α 1a Adrenergic Receptor	Human	Off-Target	130 nM	[1] [2]
α 1d Adrenergic Receptor	Human	Off-Target	320 nM	[1] [2]
5-HT1a Receptor	Rat brain cortex	Off-Target	470 nM	[1] [2]

Troubleshooting Guide

This guide addresses potential issues that may arise from the off-target effects of **RS102895 hydrochloride**.

Observed Issue	Potential Cause (Off-Target Effect)	Recommended Action
Unexpected cardiovascular effects (e.g., changes in blood pressure).	Inhibition of α 1a and α 1d adrenergic receptors, which are involved in vasoconstriction.	1. Monitor cardiovascular parameters in in vivo studies. 2. Use the lowest effective concentration of RS102895 to minimize off-target effects. 3. Consider using a more selective CCR2 antagonist if cardiovascular effects are a concern.
Anomalous neurological or behavioral observations in animal models.	Inhibition of the 5-HT1a receptor, which plays a role in mood, anxiety, and cognition.	1. Carefully observe and record any behavioral changes in animal subjects. 2. Include appropriate control groups to differentiate between on-target and off-target neurological effects. 3. If available, use a CCR2 antagonist with a different off-target profile for comparison.
Inconsistent results in chemotaxis assays.	RS102895 also blocks MCP-1-stimulated calcium influx, a key step in chemotaxis. ^{[3][4][5]} The potency for inhibiting calcium influx (IC ₅₀ = 32 nM) is higher than for receptor binding. ^{[3][4][5]}	1. Optimize the concentration of RS102895 for chemotaxis assays to ensure maximal CCR2 inhibition with minimal off-target impact. 2. Validate findings using alternative methods to measure cell migration.
Variability in monocyte recruitment inhibition in vivo.	RS102895 has a short half-life of approximately one hour in vivo. ^{[6][7]}	A single dose may be insufficient. ^{[6][7]} A multi-dose regimen (e.g., administration every 6 hours) may be necessary to maintain effective plasma concentrations for

blocking monocyte migration.

[\[6\]](#)[\[7\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of **RS102895 hydrochloride** that I should be aware of?

A1: The primary documented off-target effects of **RS102895 hydrochloride** are the inhibition of human $\alpha1a$ and $\alpha1d$ adrenergic receptors, and the rat brain cortex 5-HT1a serotonin receptor. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The IC50 values for these off-target interactions are 130 nM ($\alpha1a$), 320 nM ($\alpha1d$), and 470 nM (5-HT1a), respectively.[\[1\]](#)[\[2\]](#)

Q2: How does the off-target affinity of RS102895 for adrenergic and serotonin receptors compare to its on-target affinity for CCR2?

A2: RS102895 is more potent at its off-targets, the $\alpha1a$ and $\alpha1d$ adrenergic receptors (IC50 of 130 nM and 320 nM), than at its intended target, CCR2 (IC50 of 360 nM).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its affinity for the 5-HT1a receptor (IC50 of 470 nM) is comparable to its on-target affinity.[\[1\]](#)[\[2\]](#) This highlights the importance of careful dose selection and data interpretation.

Q3: Can the off-target effects of RS102895 influence my experimental results?

A3: Yes. The inhibition of $\alpha1a$ and $\alpha1d$ adrenergic receptors can lead to cardiovascular side effects, while interaction with the 5-HT1a receptor may produce neurological or behavioral changes in animal models. These effects should be carefully monitored and controlled for in your experiments.

Q4: What is the selectivity of RS102895 for CCR2 over CCR1?

A4: RS102895 is highly selective for CCR2 over CCR1. The IC50 for CCR1 is 17.8 μ M, which is approximately 50-fold higher than its IC50 for CCR2 (360 nM).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q5: Are there any known effects of RS102895 on other cellular processes besides receptor antagonism?

A5: RS102895 has been shown to block MCP-1-stimulated calcium influx with an IC₅₀ of 32 nM.[3][4][5] This is an important consideration for functional assays that rely on calcium signaling as a readout.

Experimental Protocols

The following are representative methodologies for assessing the on-target and off-target activities of **RS102895 hydrochloride**. These protocols are generalized and may require optimization for your specific experimental setup.

Radioligand Binding Assay for CCR2

This protocol is a general method to determine the binding affinity of RS102895 to the CCR2 receptor.

- Cell Culture and Membrane Preparation:
 - Culture cells stably expressing the human CCR2b receptor (e.g., CHO or HEK293 cells).
 - Harvest the cells and homogenize them in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend it in a binding buffer.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation.
 - Add a known concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1).
 - Add varying concentrations of **RS102895 hydrochloride**.
 - Incubate the plate to allow for competitive binding.
 - Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of RS102895.
 - Plot the percentage of specific binding against the log concentration of RS102895.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Representative Radioligand Binding Assay for α -Adrenergic and 5-HT_{1a} Receptors

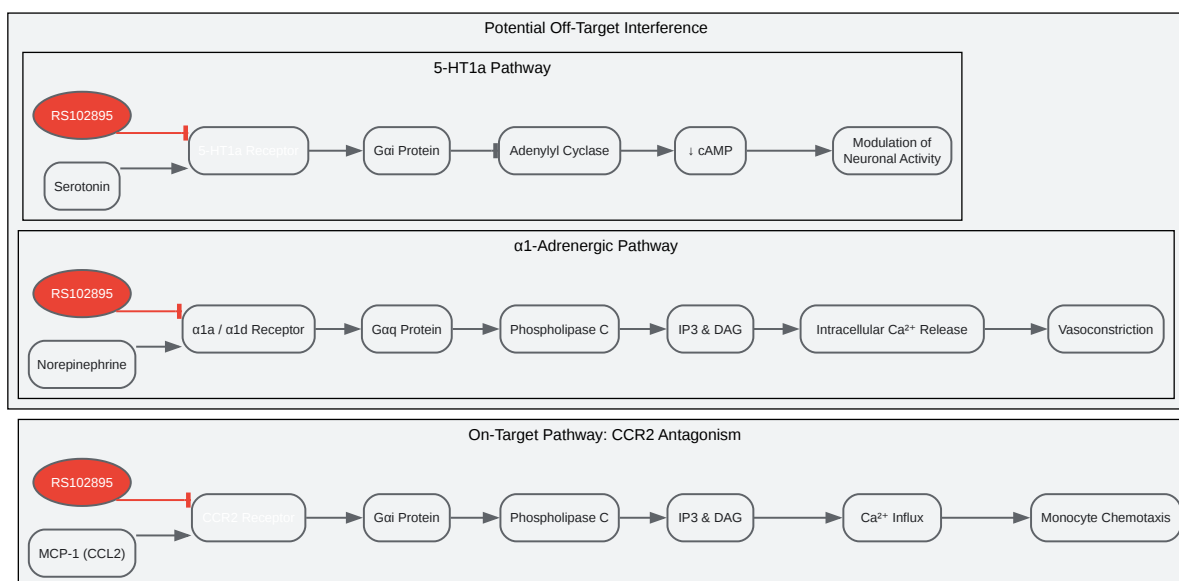
This protocol outlines a general procedure for evaluating the off-target binding of RS102895 to α -adrenergic and 5-HT_{1a} receptors.

- Membrane Preparation:
 - Use commercially available cell membranes from cell lines stably expressing the human α _{1a}, α _{1d}, or rat 5-HT_{1a} receptors. Alternatively, prepare membranes from tissues known to express these receptors (e.g., rat brain cortex for 5-HT_{1a}).
- Binding Assay:
 - The assay procedure is similar to the CCR2 binding assay.
 - Use appropriate radioligands for each receptor:
 - α _{1a}/ α _{1d}: [³H]-Prazosin
 - 5-HT_{1a}: [³H]-8-OH-DPAT (agonist) or [³H]-MPPF (antagonist)
 - Incubate the membranes with the radioligand and a range of RS102895 concentrations.
 - Separate bound and free radioligand by filtration.
 - Quantify radioactivity.
- Data Analysis:

- Calculate IC₅₀ values as described for the CCR2 binding assay.

Visualizations

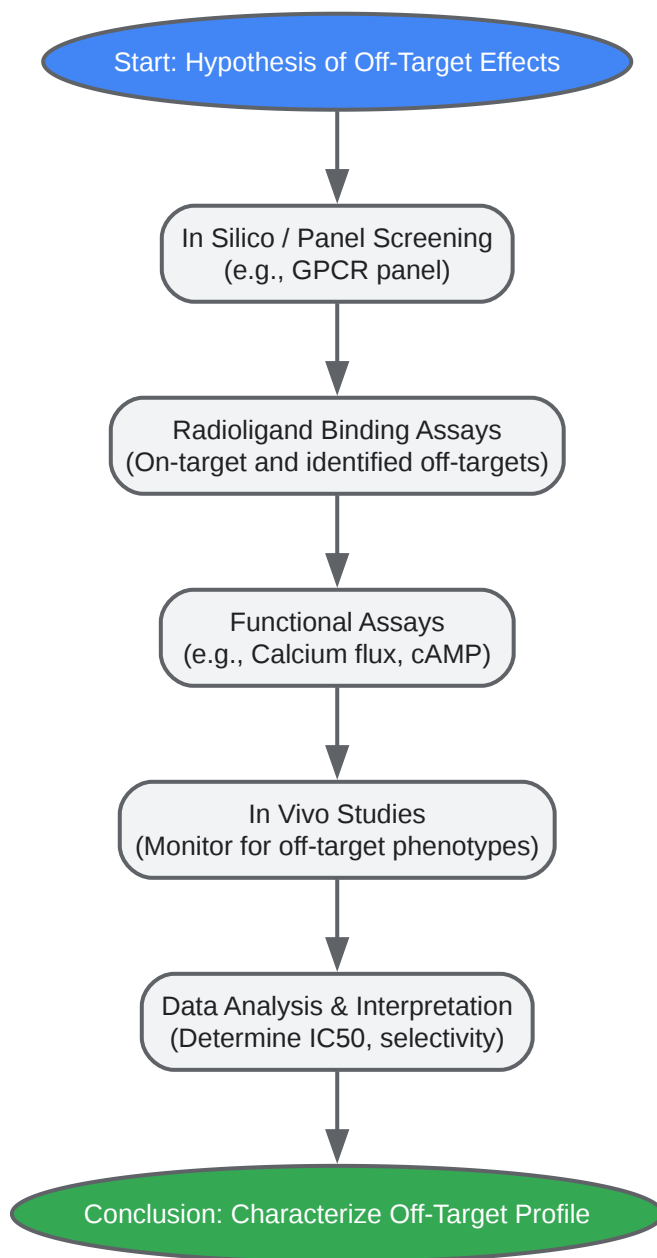
Signaling Pathways



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Caption: On- and off-target signaling pathways of RS102895.

Experimental Workflow



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Caption: Workflow for assessing off-target effects.

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